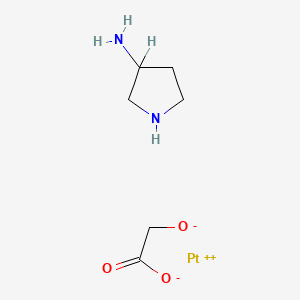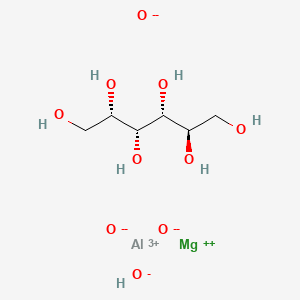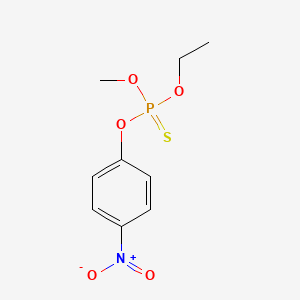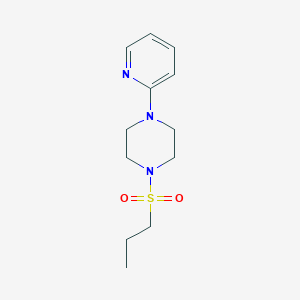
1-Propylsulfonyl-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propylsulfonyl-4-(2-pyridinyl)piperazine is a member of pyridines and a member of piperazines.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
1-Propylsulfonyl-4-(2-pyridinyl)piperazine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in HIV replication. Research shows that certain analogues in this class are significantly more potent in inhibiting HIV-1 reverse transcriptase than earlier compounds (Romero et al., 1994).
Antibacterial Activity
Studies have also explored the antibacterial activity of piperazine derivatives. These compounds, including those with a 1-piperazinyl group, have shown potential in vitro and in vivo against gram-negative bacteria, such as Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Glucokinase-Regulatory Protein Interaction
1-Propylsulfonyl-4-(2-pyridinyl)piperazine derivatives have been identified as potent disruptors of the glucokinase-glucokinase regulatory protein interaction, important in glucose homeostasis. These compounds showed potential both in biochemical and cellular assays (Hong et al., 2014).
Adenosine A2B Receptor Antagonism
Research has also developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds exhibit high selectivity and potency, making them useful in studies related to adenosine receptor functions (Borrmann et al., 2009).
Drug Metabolism Studies
Piperazine derivatives have been instrumental in understanding drug metabolism pathways. Studies on novel antidepressants have used these derivatives to elucidate metabolic processes involving cytochrome P450 enzymes (Hvenegaard et al., 2012).
Antipsychotic Drug Discovery
Mass Spectrometry in Proteomics
In proteomics, piperazine-based derivatives enhance the ionization efficiency of peptides in mass spectrometry, improving the sensitivity of protein analysis (Qiao et al., 2011).
Mast Cell Stabilizing Activities
Piperazine derivatives have been synthesized and tested for their ability to stabilize mast cells and inhibit histamine-induced bronchospasm and anaphylaxis, showing potential in allergy and asthma research (Catto et al., 1987).
Bioactive Compound Design
These derivatives are also significant in the design of bioactive compounds, demonstrating their versatility as scaffolding and terminal elements in molecular design (Meanwell & Loiseleur, 2022).
Polymer Science
In polymer science, piperazine derivatives have been used in synthesizing hyperbranched polymers, demonstrating their utility in creating novel materials (Yan & Gao, 2000).
properties
Product Name |
1-Propylsulfonyl-4-(2-pyridinyl)piperazine |
|---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
1-propylsulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C12H19N3O2S/c1-2-11-18(16,17)15-9-7-14(8-10-15)12-5-3-4-6-13-12/h3-6H,2,7-11H2,1H3 |
InChI Key |
NYMBVWUZYDVROA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



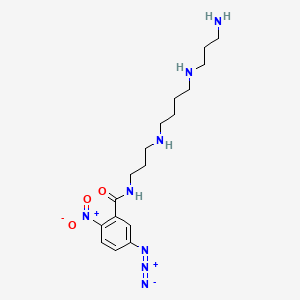
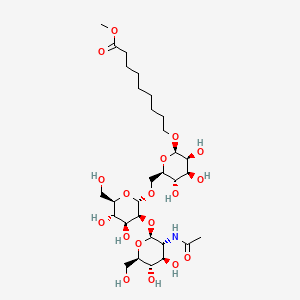
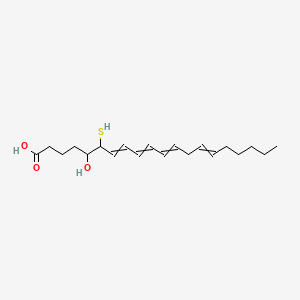
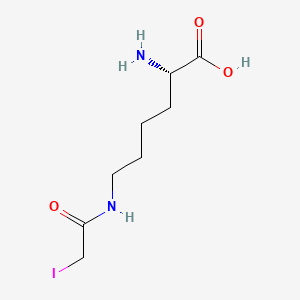
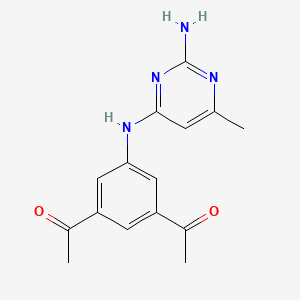
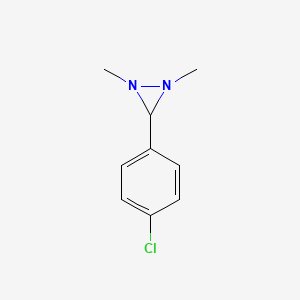
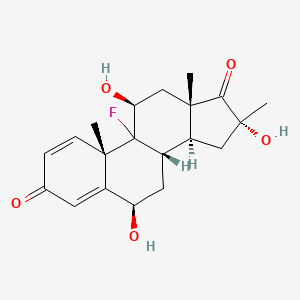
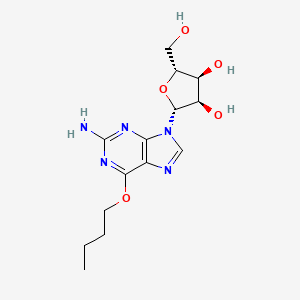
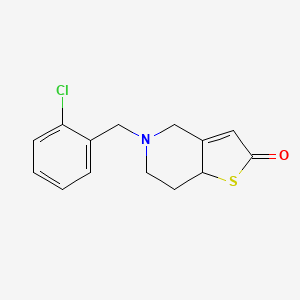
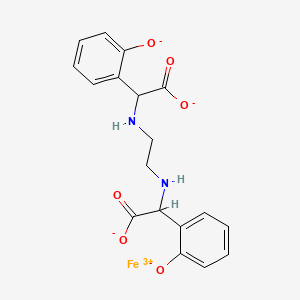
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
